alpha-Isosafrole
Description
Significance as a Chemical Precursor and Intermediate
Role in Fine Chemical Synthesis
In the realm of fine chemicals, alpha-isosafrole is a key starting material for the synthesis of piperonal (B3395001), also known as heliotropin. wikipedia.orgrsc.orgmdpi.com Piperonal is a highly valued compound in the flavor and fragrance industries, prized for its floral, vanilla-like aroma. mdpi.com The conversion of isosafrole to piperonal is typically achieved through oxidation reactions, such as ozonolysis or oxidation with chromic acid. rsc.orgmdpi.com
The structural characteristics of this compound make it amenable to various chemical transformations. The double bond in the propenyl group is a site for reactions like oxidation and addition, while the aromatic ring can undergo electrophilic substitution. These reactive sites allow for the targeted synthesis of a range of aromatic compounds.
Table 1: Key Reactions Involving this compound in Fine Chemical Synthesis
| Reaction Type | Reagents | Product | Industrial Significance |
|---|---|---|---|
| Oxidation | Ozonolysis, Chromic Acid | Piperonal | Flavor and Fragrance Industry rsc.orgmdpi.com |
| Epoxidation | Peracetic Acid | Isosafrole Oxide | Intermediate for further synthesis rsc.org |
Intermediacy in Pharmaceutical Precursor Synthesis
Beyond its application in fragrances, this compound serves as an intermediate in the synthesis of precursors for certain pharmaceutical compounds. incb.org Its structure is a component of more complex molecules that are investigated in medicinal chemistry. For instance, isosafrole can be converted to 3,4-methylenedioxyphenyl-2-propanone (MDP2P), a recognized precursor in the synthesis of various compounds, including 3,4-methylenedioxymethamphetamine (MDMA). wikipedia.orgnih.gov The synthesis of enantiopure forms of such compounds often involves multi-step processes where intermediates derived from isosafrole are crucial. nih.gov
Academic Context and Research Trajectory
The study of this compound and its derivatives has been a subject of ongoing academic research. The research trajectory for a chemical like this compound often begins with its isolation and characterization, followed by an exploration of its reactivity and potential applications. raulpacheco.org In recent years, research has focused on developing more environmentally friendly and efficient methods for the synthesis of its derivatives. For example, chemo-enzymatic processes are being explored for the conversion of isosafrole to piperonal to avoid the use of harsh and toxic reagents. rsc.orgmdpi.com
Furthermore, computational studies, such as molecular dynamics simulations, are being employed to understand the metabolism and potential biological interactions of safrole and its isomers. nih.govresearchgate.net This line of research aims to provide a mechanistic understanding of how these compounds are processed in biological systems, which is crucial for a comprehensive assessment of their properties. nih.govresearchgate.net The synthesis of DNA adducts of isosafrole and studies on their interaction with DNA repair enzymes represent another frontier in the academic investigation of this class of compounds. acs.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(Z)-prop-1-enyl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h2-6H,7H2,1H3/b3-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVOLFRBFDOUSH-IHWYPQMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001037113 | |
| Record name | (Z)-5-(Propen-1-yl)-1,3-benzodioxole | |
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Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17627-76-8, 120-58-1 | |
| Record name | cis-Isosafrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17627-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha-Isosafrole | |
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| Record name | Izosafrol | |
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| Record name | Izosafrol | |
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| Record name | (Z)-5-(Propen-1-yl)-1,3-benzodioxole | |
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| Record name | (Z)-5-(propen-1-yl)-1,3-benzodioxole | |
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| Record name | .ALPHA.-ISOSAFROLE | |
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Synthetic Methodologies and Reaction Pathways of Alpha Isosafrole
Isomerization of Safrole to Alpha-Isosafrole
The isomerization of safrole to isosafrole is a pivotal reaction that converts the terminal double bond of the allyl group in safrole to a more stable internal double bond, resulting in the formation of a propenyl group. mdma.ch This process yields a mixture of two geometric isomers: this compound (trans-isosafrole) and beta-isosafrole (cis-isosafrole). The reaction is typically catalyzed by either bases or acids, with each approach proceeding through distinct mechanistic pathways.
Base-Catalyzed Isomerization Mechanisms
Base-catalyzed isomerization is a widely employed method for the synthesis of isosafrole. This approach relies on the use of a strong base to facilitate the migration of the double bond.
A common and effective catalytic system for this transformation is potassium hydroxide (B78521) (KOH) dissolved in ethanol. mdma.ch In this system, the ethanolic KOH solution provides the necessary basic environment to initiate the isomerization process. The reaction is typically carried out by heating the mixture of safrole and the alcoholic base. mdma.ch The use of microwave irradiation in conjunction with a KOH/ethanol system has been shown to significantly accelerate the reaction rate. mdma.ch
Other strong bases such as potassium tert-butoxide (KOt-Bu) and potassium fluoride (B91410) on alumina (B75360) (KF-Al2O3) have also been utilized, demonstrating the versatility of base-catalyzed methods. rsc.org
The mechanism of base-catalyzed isomerization proceeds through the formation of a resonance-stabilized carbanion intermediate. The strong base, such as the hydroxide ion from KOH, abstracts a proton from the carbon atom adjacent to the benzene (B151609) ring (the benzylic position) in the safrole molecule. This deprotonation results in the formation of a carbanion.
The base-catalyzed isomerization of safrole typically yields a mixture of alpha- (trans) and beta- (cis) isosafrole. The ratio of these two isomers is influenced by several factors, most notably the reaction conditions. This compound is the thermodynamically more stable of the two isomers. mdma.ch Consequently, longer reaction times and higher temperatures tend to favor the formation of the alpha isomer, as the reaction equilibrium shifts towards the more stable product. mdma.ch
The separation of the alpha and beta isomers presents a significant challenge due to their very similar physical properties. Their boiling points are quite close, with this compound having a slightly higher boiling point than beta-isosafrole. mdma.ch This small difference makes complete separation by fractional distillation difficult and often impractical. As a result, the isosafrole obtained from this process is often used as a mixture of the two isomers.
| Isomer | Boiling Point (°C at 760 mmHg) |
| This compound (trans) | ~253 |
| beta-Isosafrole (cis) | ~243 |
Acid-Catalyzed Isomerization Mechanisms
While less commonly detailed in readily available literature for safrole specifically, the general mechanism for acid-catalyzed double bond migration in allylbenzenes provides a framework for understanding this process. Strong acids can catalyze the isomerization by protonating the double bond.
Strong protonic acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) can act as catalysts for the isomerization of allylbenzenes. google.com The mechanism involves the addition of a proton (H+) from the acid to the terminal carbon of the allyl group's double bond in safrole. This protonation follows Markovnikov's rule, leading to the formation of a more stable secondary carbocation at the benzylic position.
Advanced Catalytic Systems for Isomerization
Chemical Transformations and Derivatives of this compound
The internal double bond of this compound is a key functional group that allows for further chemical transformations, most notably oxidative cleavage to produce valuable aromatic aldehydes.
Oxidative cleavage breaks the propenyl double bond of this compound, leading to the formation of piperonal (B3395001) (3,4-methylenedioxybenzaldehyde), a compound widely used in fragrances and flavors. rsc.orgresearchgate.net
Several methods exist for this transformation:
Traditional Oxidation: Classic methods include oxidation with strong agents like chromic acid or ozonolysis, where the double bond is cleaved by ozone (O₃). rsc.orgresearchgate.net
Electrochemical Oxidation: An electrochemical approach offers a more environmentally friendly alternative. This can be a two-step process where the double bond is first converted to a glycol (diol), which is then cleaved to form the aldehyde. mdma.ch This method avoids harsh chemical oxidants. mdma.ch
Chemo-enzymatic Synthesis: A modern, greener approach involves a multi-step chemo-enzymatic process. rsc.orgrsc.org In one such pathway, this compound undergoes epoxidation mediated by an enzyme (lipase) that generates peracetic acid in situ. rsc.orgresearchgate.net The resulting epoxide is hydrolyzed to a vicinal diol. This diol is then oxidized to piperonal using a catalyst like manganese dioxide (MnO₂), which can be regenerated and reused. rsc.orgresearchgate.net
Biotransformation: Certain microorganisms, such as the fungus Cladosporium sphaerospermum, have been shown to directly oxidize this compound to yield piperonal. nih.gov
Oxidative Cleavage Pathways
Conversion to Piperonal via Enzymatic and Chemical Oxidation
The conversion of this compound to piperonal, a compound highly valued in the flavor and fragrance industries, can be achieved through both biological and conventional chemical routes. rsc.orgnih.gov
Enzymatic Oxidation (Biotransformation): Certain microorganisms are capable of directly oxidizing isosafrole. For instance, the fungus Cladosporium sphaerospermum has been shown to biotransform isosafrole into piperonal. nih.gov This process utilizes the microorganism's natural enzymatic machinery to perform the oxidative cleavage of the propenyl side chain. nih.gov Lipoxygenase enzymes, such as LOXPsa1 from the basidiomycete Pleurotus sapidus, can also facilitate the conversion of related compounds through a co-oxidation mechanism, highlighting the potential of various biocatalytic systems for this transformation. researchgate.net
Chemical Oxidation: Traditional chemical methods for converting isosafrole to piperonal often involve strong oxidizing agents. rsc.org Common methods include ozonolysis or oxidation with reagents like chromic acid or potassium permanganate. rsc.orgidpublications.org These processes, while effective, often require harsh conditions and can generate significant chemical waste.
Chemo-Enzymatic Approaches (e.g., Lipase-Mediated Perhydrolysis)
To create more environmentally benign processes, chemo-enzymatic strategies have been developed. These methods combine the selectivity of enzymes with chemical reactions to achieve desired transformations under milder conditions. rsc.orgnih.gov
A notable three-step chemo-enzymatic procedure for converting isosafrole to piperonal has been described. rsc.org This process leverages lipase (B570770), a readily available and robust enzyme, for a key step:
Enzymatic Epoxidation: Immobilized lipase B from Candida antarctica (Novozym 435) is used to catalyze the perhydrolysis of ethyl acetate (B1210297) in the presence of hydrogen peroxide. nih.gov This generates peracetic acid in situ, which then acts as the oxidizing agent to convert isosafrole into its corresponding epoxide intermediate. rsc.orgnih.gov
Hydrolysis to Diol: The epoxide intermediate is subsequently treated with methanolic potassium hydroxide (KOH) to facilitate the cleavage of the oxirane ring, resulting in the formation of a vicinal diol (1-(1,3-benzodioxol-5-yl)propane-1,2-diol). rsc.orgnih.gov
Oxidation to Piperonal: The final step involves the oxidation of the vicinal diol to piperonal using manganese dioxide (MnO2). rsc.org
This chemo-enzymatic route offers a greener alternative to traditional methods that rely on stoichiometric, often toxic, heavy-metal oxidants. rsc.orgnih.govresearchgate.net
Formation and Reactivity of Intermediates in Oxidation
Epoxide Intermediate: In lipase-mediated perhydrolysis, the first key intermediate is the isosafrole epoxide. rsc.orgnih.gov This reactive three-membered ring is susceptible to nucleophilic attack, which is exploited in the subsequent hydrolysis step.
Vicinal Diol Intermediate: The ring-opening of the epoxide yields a vicinal diol. rsc.orgnih.gov This intermediate is more stable than the epoxide but can be readily oxidized. The cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons leads to the formation of the final aldehyde product, piperonal. rsc.org
Other By-products: Depending on the reaction conditions, particularly in peracid oxidation, other intermediates and by-products can form. For example, the initial oxygenation of the double bond can lead to the formation of glycols and their formate (B1220265) esters. researchgate.net In some cases, by-products such as isomers of 2,4-dimethyl-3,5-bis(3,4-methylenedioxyphenyl)tetrahydrofuran have been identified as chemical markers for this specific reaction. researchgate.net
The table below summarizes the key intermediates in the chemo-enzymatic oxidation of this compound.
Table 1: Key Intermediates in Chemo-Enzymatic Oxidation of this compound
| Intermediate | Formation Step | Subsequent Reaction |
|---|---|---|
| Isosafrole Epoxide | Lipase-mediated epoxidation | Ring-opening hydrolysis |
| Vicinal Diol | Hydrolysis of epoxide | Oxidative cleavage |
| Piperonal | Oxidation of vicinal diol | Final Product |
Synthetic Routes to Key Intermediates (e.g., 3,4-Methylenedioxyphenyl-2-propanone)
This compound is also a precursor for the synthesis of 3,4-Methylenedioxyphenyl-2-propanone (MDP2P), also known as piperonyl methyl ketone (PMK). wikipedia.org This ketone is a significant intermediate in the synthesis of other chemical compounds. wikipedia.org The primary methods for converting isosafrole to MDP2P involve the oxidation of the propenyl side chain. wikipedia.orgresearchgate.net
Wacker Oxidation: This method uses a palladium catalyst, typically palladium chloride (PdCl2), in the presence of an oxidant to convert the terminal alkene of the propenyl group into a methyl ketone. wikipedia.orgnih.gov
Peroxyacid Oxidation: This route involves the reaction of isosafrole with a peroxyacid, such as peracetic acid or performic acid. wikipedia.org This reaction often proceeds through an intermediate glycol, which is then subjected to acid-catalyzed dehydration to yield the final ketone product, MDP2P. researchgate.netnih.gov
The table below outlines the common synthetic routes from this compound to MDP2P.
Table 2: Synthetic Routes to 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) from this compound
| Synthetic Route | Key Reagents | Typical Intermediate |
|---|---|---|
| Wacker Oxidation | Palladium Chloride (PdCl₂), Oxidant (e.g., p-benzoquinone) | Not isolated |
| Peroxyacid Oxidation | Peroxyacid (e.g., performic acid), Acid | Glycol |
Derivatization Strategies for Probe Development
The chemical structure of this compound, featuring a reactive propenyl side chain and an aromatic methylenedioxy group, offers multiple sites for modification. These derivatization strategies are fundamental for creating molecular probes, which can be used in various chemical and biological studies.
Functionalization of Aromatic Ring Oxygenated Groups
The methylenedioxy group, while generally stable, presents a target for functionalization. Cleavage of this diether bridge under specific acidic or reductive conditions can yield the corresponding catechol (1,2-dihydroxybenzene) derivative. This dihydroxy functionality can then be further modified through reactions such as:
Alkylation or Acylation: The hydroxyl groups can be converted to ethers or esters to modulate solubility and electronic properties.
Selective Protection: One hydroxyl group could be selectively protected, allowing for differential functionalization of the two positions.
These modifications to the aromatic oxygenated groups can be used to attach reporter groups (e.g., fluorophores) or linking moieties for conjugation to other molecules.
Side Chain Modification Reactions
The propenyl (C=C double bond) side chain is the most reactive site for a wide array of modifications. Standard alkene chemistry can be applied to introduce diverse functional groups, which is a critical step in probe development.
Oxidation: As discussed, oxidative cleavage yields aldehydes (piperonal), while other oxidative reactions can yield epoxides, diols, or ketones (MDP2P).
Reduction: Catalytic hydrogenation can saturate the double bond, yielding dihydrosafrole. This removes the reactivity of the alkene and alters the molecule's conformation.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond yields a dihalo-derivative, which can serve as a precursor for elimination or substitution reactions.
Hydroboration-Oxidation: This two-step reaction sequence can be used to install a hydroxyl group at the terminal carbon of the original double bond (anti-Markovnikov addition), providing an alternative regioisomer to the diols formed from direct oxidation.
These side-chain modifications allow for the precise installation of functional handles necessary for constructing targeted molecular probes.
Advanced Analytical and Spectroscopic Characterization Techniques
Chromatographic Separation and Identification
Chromatographic techniques are fundamental in separating alpha-isosafrole from other components in a sample, allowing for its accurate identification and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. mdpi.com In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. nih.gov The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
GC-MS is instrumental in determining the purity of this compound samples. For instance, studies have utilized GC with flame ionization detection (GC/FID) to assess the purity of isosafrole, with some samples showing purities greater than 95%. griffith.edu.au It can also detect and quantify impurities, such as the presence of its isomer, safrole, in samples that may have undergone incomplete conversion. griffith.edu.au Furthermore, GC-MS is employed for the quantitative analysis of safrole and related compounds in various matrices, including commercial essential oils and sassafras teas, demonstrating its sensitivity and accuracy with detection limits as low as 5 μg/ml in some applications. researchgate.netnih.gov
Table 1: GC-MS Parameters for the Analysis of Related Phenylpropenes
| Parameter | Value | Reference |
|---|---|---|
| Column Type | TG-5MS (30m x 0.25mm, 0.25 µm film) | griffith.edu.au |
| Inlet Temperature | 280°C | griffith.edu.au |
| Split Ratio | 10:1 | griffith.edu.au |
| Flow Rate | 1 mL/min | griffith.edu.au |
| Detection Mode | Multiple Reaction Monitoring (MRM) | data.taipei |
High-performance liquid chromatography (HPLC) is another essential technique for the analysis of this compound, particularly for purity assessment and separation from non-volatile impurities. researchgate.netrjpbcs.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov Coupled with a UV detector, HPLC provides a robust method for the quantitative determination of isosafrole. researchgate.net
An improved HPLC method has been developed for the determination of safrole and isosafrole in various samples. researchgate.net This method offers high sensitivity and requires less analysis time compared to previous techniques. researchgate.net For instance, a method utilizing a C-18 column with a methanol:water mobile phase has been validated for the simultaneous determination of safrole and other related compounds. rjpbcs.com Recovery studies for such methods have shown excellent results, often ranging from 91% to 102%, indicating a high degree of accuracy. researchgate.net
Table 2: HPLC Method Parameters for Isosafrole Analysis
| Parameter | Value | Reference |
|---|---|---|
| Stationary Phase | C-18 LiChrospher 100 RP 18e (5 µm) | rjpbcs.com |
| Mobile Phase | Methanol:Water (73:27) | rjpbcs.com |
| Flow Rate | 1 mL/min | rjpbcs.com |
| Detection | UV Spectrophotometer at 282 nm | rjpbcs.com |
| Detection Limit | 0.25 µg/mL | researchgate.net |
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. youtube.com This hyphenated technique is particularly valuable for the analysis of this compound in complex mixtures, where co-eluting compounds might interfere with traditional detectors. researchgate.net LC-MS allows for the separation of components in a liquid phase, followed by their ionization and mass analysis, providing both retention time and mass-to-charge ratio data for confident identification. nih.gov
The versatility of LC-MS allows for the use of various ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), which are chosen based on the analyte's properties. nih.gov This technique is adept at handling complex biological or environmental samples where this compound might be present at trace levels. researchgate.net The development of tandem LC-MS methods, where compounds are sequentially separated on different columns in a single run, further enhances the ability to resolve a wide range of compounds with diverse chemical properties in complex samples. researchgate.net
For a truly comprehensive analysis of this compound, especially in intricate matrices, the integration of multiple chromatographic methods is often necessary. nih.gov Combining techniques like GC-MS and HPLC can provide a more complete profile of a sample. For example, GC-MS is ideal for analyzing volatile components, while HPLC can effectively separate non-volatile or thermally labile compounds. This integrated approach ensures that a wider range of potential impurities or related compounds are detected and identified. The combination of different chromatographic techniques with mass spectrometry provides a powerful tool for the qualitative and quantitative analysis of complex samples. mdpi.com
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of organic molecules like this compound. semanticscholar.orgcore.ac.ukresearchgate.net This method is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). uobasrah.edu.iqslideshare.net When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies, which are influenced by the surrounding chemical environment. researchgate.net
¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and how they are connected to neighboring protons. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different types of carbon atoms in a molecule. hmdb.cachemicalbook.com Since ¹³C has a low natural abundance, the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. This simplifies the spectrum and allows for the direct counting of non-equivalent carbon atoms.
The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecular structure of this compound, confirming the arrangement of the methylenedioxy group, the aromatic ring, and the propenyl side chain.
Table 3: NMR Spectroscopic Data for Isosafrole
| Nucleus | Chemical Shift (δ, ppm) |
|---|---|
| ¹³C NMR | 147.5, 145.8, 131.5, 123.1, 122.0, 108.0, 105.5, 100.8, 18.2 |
Note: ¹³C NMR data is for the trans-isomer. chemicalbook.com
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edu The FTIR spectrum of this compound exhibits several characteristic absorption bands that correspond to the vibrations of its specific structural features, including the aromatic ring, the methylenedioxy group, and the propenyl side chain.
Key vibrational modes observed in the FTIR spectrum of this compound include C-H stretching of the aromatic ring, asymmetric and symmetric stretching of the methylenedioxy (-O-CH₂-O-) bridge, and vibrations associated with the carbon-carbon double bond (C=C) of the propenyl group. mdpi.commdpi.com The distinct pattern of these absorption bands serves as a molecular fingerprint for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
|---|---|---|
| ~3080 | C-H Stretch | Aromatic Ring (=C-H) |
| ~2900 | C-H Stretch | Methylenedioxy Group (-CH₂) |
| ~1640 | C=C Stretch | Propenyl Group (-CH=CH-) |
| ~1500, ~1485 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether & Methylenedioxy Bridge |
| ~1040 | C-O-C Symmetric Stretch | Methylenedioxy Bridge |
| ~965 | =C-H Bend (Out-of-plane) | Trans Propenyl Group |
| ~930 | O-CH₂-O Bend | Methylenedioxy Bridge |
Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions. For organic compounds like this compound, this technique is particularly sensitive to the presence of conjugated π-electron systems. The this compound molecule contains a benzene (B151609) ring, which constitutes a chromophore that absorbs ultraviolet radiation.
The absorption of UV light excites electrons from lower-energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher-energy ones (LUMO - Lowest Unoccupied Molecular Orbital). The UV/Vis spectrum of this compound typically shows a wavelength of maximum absorbance (λmax) characteristic of its substituted benzene ring structure. The exact position of λmax can be influenced by the solvent used for the analysis due to solvatochromic effects. researchgate.net
| Approximate λmax (nm) | Solvent | Electronic Transition |
|---|---|---|
| ~260 - 270 | Ethanol/Methanol | π → π* |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes chemical species with one or more unpaired electrons. wikipedia.orgbruker.com Such species include free radicals and many transition metal ions. ethz.chmeasurlabs.com
This compound, in its stable ground state, is a diamagnetic molecule, meaning all its electrons are paired. Consequently, it does not produce an EPR signal and cannot be directly analyzed by this technique. EPR spectroscopy would only become applicable in scenarios where this compound is converted into a radical species, for instance, through a chemical reaction, electrochemical oxidation, or upon exposure to high-energy radiation. wikipedia.orgresearchgate.net In such cases, EPR could be used to study the structure and environment of the resulting radical intermediate.
Electrochemical Detection Methods
Electrochemical methods offer highly sensitive and selective means for the analysis of electroactive compounds like this compound. These techniques are based on measuring the current or potential changes resulting from oxidation or reduction reactions at an electrode surface.
Voltammetric Techniques (Cyclic Voltammetry, Differential Pulse Voltammetry, Square Wave Voltammetry, Linear-Sweep Voltammetry)
Voltammetry involves applying a time-dependent potential to an electrode and measuring the resulting current. Various voltammetric techniques have been employed for the detection and quantification of compounds with similar electroactive moieties.
Cyclic Voltammetry (CV): This technique is used to probe the redox behavior of a substance. dtu.dkresearchgate.net For this compound, CV can be used to determine its oxidation potential. When the potential is scanned in the positive direction, an anodic peak appears, corresponding to the irreversible oxidation of the this compound molecule, likely at the electron-rich methylenedioxybenzene ring.
Differential Pulse Voltammetry (DPV): DPV offers enhanced sensitivity compared to CV by applying small pulses on a linearly increasing potential ramp. openaccesspub.orgnih.gov This technique is well-suited for trace analysis. The resulting voltammogram shows a peak current that is directly proportional to the concentration of this compound, allowing for its quantification with low detection limits. mdpi.commdpi.comresearchgate.net
Square Wave Voltammetry (SWV): SWV is a large-amplitude differential technique that provides rapid and highly sensitive measurements. benthamopenarchives.comscispace.com Its advantages include high scan rates and effective discrimination against background charging currents, leading to improved signal-to-noise ratios and very low detection limits, often in the nanomolar range. nih.govgamry.comchemistnotes.com
| Technique | Key Parameter | Typical Finding for Similar Aromatic Ethers |
|---|---|---|
| Cyclic Voltammetry (CV) | Anodic Peak Potential (Epa) | Irreversible oxidation peak between +0.8 V and +1.2 V vs. Ag/AgCl |
| Differential Pulse Voltammetry (DPV) | Limit of Detection (LOD) | Low micromolar (μM) to nanomolar (nM) range |
| Square Wave Voltammetry (SWV) | Limit of Detection (LOD) | Sub-micromolar (μM) to nanomolar (nM) range |
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that characterizes the electrical properties of an electrode-electrolyte interface. comsol.com It works by applying a small sinusoidal AC potential perturbation and measuring the resulting current response over a wide range of frequencies. mdpi.com When used for sensing applications, the binding or reaction of an analyte like this compound on a modified electrode surface alters the interfacial properties. researchgate.netd-nb.info
This change is reflected in the impedance spectrum, often modeled using an equivalent electrical circuit, such as a Randles circuit. mdpi.com Key parameters like the charge-transfer resistance (Rct), which relates to the kinetics of the redox reaction at the electrode surface, can be determined. An increase in Rct upon interaction with this compound can be used as a basis for its detection.
| EIS Parameter | Description | Application in Sensing |
|---|---|---|
| Charge-Transfer Resistance (Rct) | Resistance to electron transfer at the electrode-solution interface. | Changes in Rct indicate surface interactions or reactions involving the analyte. |
| Double-Layer Capacitance (Cdl) | Capacitance of the electrical double layer at the electrode surface. | Changes can indicate adsorption of molecules onto the electrode. |
| Solution Resistance (Rs) | Resistance of the bulk electrolyte solution. | Generally remains constant but is a key parameter for circuit fitting. |
Chronoamperometry and Electrochemiluminescence
Chronoamperometry is a technique where a constant potential is applied to the working electrode, and the resulting current is measured as a function of time. wikipedia.org It is often used to determine the diffusion coefficient of an analyte or in the development of amperometric sensors. researchgate.netresearchgate.net For sensing applications, after establishing the oxidation potential of this compound (e.g., via CV), that potential can be applied, and the steady-state current response can be correlated with the analyte concentration. nih.govmdpi.com
Electrochemiluminescence (ECL) , or electrogenerated chemiluminescence, is a process where light is emitted from species generated at an electrode surface during an electrochemical reaction. researchgate.netmdpi.com ECL combines the sensitivity of chemiluminescence with the control of electrochemistry, resulting in a highly sensitive analytical method with a low background signal. nih.gov The detection of an analyte like this compound could be achieved if it acts as a co-reactant that enhances or quenches the ECL signal of a known luminophore (e.g., a ruthenium complex). nih.gov To date, specific applications of ECL for the direct analysis of this compound are not widely documented in the literature.
Application in Precursor Detection and Quantitative Analysis
The accurate detection and quantification of this compound are of significant interest in forensic chemistry and regulatory monitoring due to its role as a primary precursor in the clandestine synthesis of 3,4-methylenedioxymethamphetamine (MDMA). Advanced analytical techniques are employed to identify and measure this compound in seized materials, monitor its trade, and understand illicit manufacturing routes through impurity profiling. These methods are crucial for law enforcement and intelligence agencies to track the origin and distribution of controlled substances. nih.govunodc.org
Chromatographic Methods
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the principal techniques for the analysis of this compound. These methods offer high resolution and sensitivity, allowing for the separation of this compound from complex matrices and the identification of related impurities that can provide intelligence on the synthesis pathway. researchgate.netproquest.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the forensic analysis of this compound. It combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. In forensic laboratories, GC-MS is used to determine the purity of seized isosafrole samples and to identify characteristic impurities. researchgate.netgriffith.edu.au For instance, the presence of significant safrole in an isosafrole sample suggests an incomplete isomerization process. griffith.edu.au
Comprehensive two-dimensional gas chromatography (GC × GC) coupled with time-of-flight mass spectrometry (GC × GC-TOFMS) provides even greater separation power and sensitivity. This enhanced capability allows for the detection of minor compounds in highly pure samples, which is valuable for discriminating between samples and linking them to a common origin. nih.gov
Quantitative GC methods have been developed for various sample types. For example, a direct injection GC method for soft drinks reported a detection limit of 0.25 µg/mL for both safrole and isosafrole. jfda-online.com In another study focused on essential oils, a GC method using a nonpolar column could detect safrole concentrations as low as 5 µg/ml, with recovery rates exceeding 96.1%. nih.gov Headspace solid-phase microextraction (HS-SPME) coupled with GC and a flame ionization detector (FID) has also been validated for quantifying safrole residues in agricultural products, demonstrating a limit of detection (LOD) of 0.0057 μg/kg and a limit of quantification (LOQ) of 0.019 μg/kg. mdpi.com
Table 1: Research Findings for Gas Chromatography (GC) Based Quantitative Analysis
| Analytical Method | Matrix | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Citation(s) |
|---|---|---|---|---|---|---|
| GC-FID | Cowpea Beans | Safrole | 0.0057 µg/kg | 0.019 µg/kg | 99.26 - 104.85 | mdpi.com |
| Direct Injection GC | Soft Drinks | Safrole, Isosafrole | 0.25 µg/mL | - | 98 - 108 | jfda-online.com |
| GC | Essential Oils | Safrole | 5 µg/mL | - | > 96.1 | nih.gov |
| GC-MS/MS | Soft Drinks | Safrole | - | 0.01 mg/kg | - | data.taipei |
| SFE-GC-MS | Sassafras Teas | Safrole | - | - | 96 - 101 | nih.gov |
High-Performance Liquid Chromatography (HPLC)
HPLC is another robust method used for the quantification of this compound. An improved method was developed for the determination of safrole and isosafrole in meat products using HPLC with UV detection. researchgate.net This method involved a dry column extraction procedure with a hexane/ethyl acetate (B1210297) solvent, achieving recoveries between 91% and 102%. researchgate.net HPLC methods are valued for their accuracy, precision, and sensitivity, even at low concentration levels. oatext.com For analysis, a reverse-phase (RP) HPLC approach with a mobile phase containing acetonitrile (B52724) and water is often effective. sielc.com
Table 2: Research Findings for High-Performance Liquid Chromatography (HPLC) Based Quantitative Analysis
| Analytical Method | Matrix | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Citation(s) |
|---|---|---|---|---|---|---|
| HPLC-UV | Ham (Meat) | Safrole, Isosafrole | - | - | 91 - 102 | researchgate.net |
| HPLC-DAD | Isopropyl Esters | Isopropyl p-toluenesulfonate | 0.96 µg/g | 2.91 µg/g | 90.2 - 102.1 | oatext.com |
Spectroscopic Characterization
Spectroscopic techniques, particularly Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, serve as rapid and non-destructive methods for the identification of this compound. researchgate.netmdpi.com ATR-FTIR analysis requires minimal to no sample preparation and provides a unique spectral "fingerprint" of the compound, allowing for quick confirmation of its identity. nih.govresearchgate.net This technique can be used to analyze samples in solid or liquid states. Research has demonstrated the potential of ATR-FTIR to characterize compounds even at nanogram levels when isolated from complex mixtures, highlighting its sensitivity and utility in forensic investigations where sample quantities may be limited. sciforum.net In addition to identification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy are used alongside mass spectrometry to definitively identify impurities and by-products in seized samples, which helps in elucidating the synthetic route used in a clandestine laboratory. researchgate.net
Mechanistic Investigations of Biological Activities in Research Models
Modulation of Cellular Pathways and Molecular Targets
Alpha-Isosafrole and its metabolites have been investigated for their interactions with various molecular targets, leading to the modulation of distinct cellular pathways. Research has focused on its role as a precursor to reactive metabolites that can interact with cellular machinery, influencing processes from signal transduction to enzyme function. These interactions are central to understanding its biological activities, which have been explored in the context of specific signaling cascades involved in cellular transformation and metabolic regulation, as detailed in the subsequent sections.
The biological activity of this compound is linked to its metabolic activation into reactive intermediates. One such key metabolite, safrole-2',3'-oxide (SAFO), has been studied for its effects on human liver carcinoma HepG2 cells. In these in vitro models, SAFO demonstrated a significant cytotoxic effect that was dependent on both dose and time of exposure. researchgate.net This cytotoxicity indicates a potent inhibition of cellular proliferation. The toxic concentration required to reduce cell viability by 50% (TC50) was determined, highlighting the metabolite's impact on this specific cell line. researchgate.net
Cytotoxicity of Safrole-2',3'-Oxide (SAFO) on HepG2 Cells
| Exposure Time | TC50 Value (µM) |
|---|---|
| 24 hours | 361.9 |
| 48 hours | 193.2 |
Data sourced from Mutation Research/Genetic Toxicology and Environmental Mutagenesis. researchgate.net
Research has indicated that this compound is capable of inducing apoptosis, or programmed cell death, in cancer cell lines. Specifically, studies have reported that isosafrole induces apoptosis in the human colon carcinoma Caco-2 cell line. nih.gov This pro-apoptotic activity is a significant area of investigation, as the transformation of the side chain that differentiates safrole from isosafrole is considered a crucial factor for the induction of apoptosis and the decreased proliferation of pre-malignant cells. mdpi.com
A metabolite of isosafrole, safrole oxide (SFO), has been identified as an inducer of the endothelial-mesenchymal transition (EndoMT), a process where endothelial cells acquire mesenchymal characteristics. mdpi.com In human umbilical vein endothelial cells (HUVECs), SFO was found to activate a specific signaling pathway involving Activating Transcription Factor 4 (ATF4), p75 neurotrophin receptor (p75NTR), and Interleukin 8 (IL-8). mdpi.com
Microarray analysis revealed that treatment with SFO led to a significant upregulation in the expression of these three genes. mdpi.com Further investigation confirmed that ATF4 acts upstream of p75NTR, which in turn regulates the expression of IL-8. Knockdown experiments demonstrated that inhibiting ATF4 could completely block the SFO-induced EndoMT, while silencing p75NTR or IL-8 resulted in partial inhibition. This establishes the ATF4/p75NTR/IL-8 signaling axis as a key pathway modulated by this isosafrole metabolite. mdpi.com
Gene Expression Changes in SFO-Induced Endothelial-Mesenchymal Transition
| Gene | Fold Change in Expression |
|---|---|
| ATF4 (Activating Transcription Factor 4) | > 8-fold increase |
| p75NTR (p75 Neurotrophin Receptor) | > 8-fold increase |
| IL-8 (Interleukin 8) | > 8-fold increase |
Data sourced from PLOS ONE. mdpi.com
Enzyme Inhibition Mechanisms
This compound has been identified as an inhibitor of lactate (B86563) dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. Specifically, it has been noted for its potent inhibitory effect on the conversion of pyruvate (B1213749) to lactate, a reaction catalyzed by LDH isoenzymes 1 (LDH1) and 5 (LDH5). LDH5 (also known as LDHA) is crucial for energy production in hypoxic conditions, often found in tumor microenvironments, while LDH1 (also known as LDHB) favors the reverse reaction in well-oxygenated tissues. researchgate.net The inhibition of these isoenzymes by isosafrole points to its potential to interfere with the metabolic processes that are heavily relied upon by rapidly proliferating cells.
Alpha-Amylase Inhibitory Activity
Research into the biological activities of related compounds, specifically safrole oil, has demonstrated notable inhibitory effects on α-amylase, a key enzyme in carbohydrate digestion. In one study, safrole oil was found to have potent α-amylase inhibitory activity, showing an IC50 value of 11.36 ± 0.67 μg/ml. nih.gov This inhibitory concentration is comparable to that of Acarbose, a standard α-amylase inhibitor, which exhibited an IC50 value of 5.88 ± 0.63 μg/mL in the same study. nih.gov The results suggest that the compound effectively inhibits the α-amylase enzyme, which could be a mechanism for modulating carbohydrate metabolism in research models. nih.gov
Table 1: Alpha-Amylase Inhibitory Activity of Safrole Oil
| Compound | IC50 Value (μg/mL) |
|---|---|
| Safrole Oil | 11.36 ± 0.67 |
| Acarbose (Standard) | 5.88 ± 0.63 |
This table presents the half-maximal inhibitory concentration (IC50) of safrole oil against the α-amylase enzyme, as compared to the standard inhibitor, Acarbose.
Oxidative Stress Mitigation and Antimicrobial Activity Research
Free Radical Scavenging Mechanisms
In studies evaluating its potential to mitigate oxidative stress, safrole oil has demonstrated moderate antioxidant activity through free radical scavenging mechanisms. nih.gov The antioxidant capacity was quantified using a standard DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated an IC50 value of 50.28 ± 0.44 μg/mL for safrole oil. For comparison, the standard antioxidant compound Trolox showed an IC50 value of 1.55 ± 0.32 μg/mL in the same assay. nih.gov This activity is attributed to the ability of the compound's constituents to donate an electron or hydrogen to stabilize free radicals, a common mechanism for phenolic and phenylpropanoid compounds.
Table 2: Free Radical Scavenging Activity
| Compound | IC50 Value (μg/mL) |
|---|---|
| Safrole Oil | 50.28 ± 0.44 |
| Trolox (Standard) | 1.55 ± 0.32 |
This table displays the free radical scavenging activity of safrole oil, measured by the DPPH assay, in comparison to the standard antioxidant, Trolox.
Efficacy against Bacterial and Fungal Pathogens in Research Settings
Investigations into the antimicrobial properties of safrole oil have confirmed its efficacy against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for several pathogens.
The compound showed activity against the Gram-positive bacterium Staphylococcus aureus with an MIC of 3.9 μg/mL. It also demonstrated efficacy against Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, with MIC values of 15.62 μg/mL, 31.25 μg/mL, and 31.25 μg/mL, respectively.
In terms of antifungal activity, safrole oil was effective against clinically relevant yeasts and molds. For Candida albicans and Candida glabrata, the MIC was found to be 7.81 μg/mL and 15.62 μg/mL, respectively. The compound also inhibited the growth of the mold Aspergillus niger with an MIC of 31.25 μg/mL.
Table 3: Minimum Inhibitory Concentration (MIC) of Safrole Oil against Various Pathogens
| Pathogen | Type | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | 3.9 |
| Escherichia coli | Gram-negative Bacteria | 15.62 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 31.25 |
| Klebsiella pneumoniae | Gram-negative Bacteria | 31.25 |
| Candida albicans | Fungus (Yeast) | 7.81 |
| Candida glabrata | Fungus (Yeast) | 15.62 |
| Aspergillus niger | Fungus (Mold) | 31.25 |
This table summarizes the efficacy of safrole oil against a panel of bacterial and fungal pathogens, presented as Minimum Inhibitory Concentration (MIC) values.
Biotransformation Pathways and Metabolite Formation
Enzymatic Oxidation of Side Chains (e.g., Cytochrome P450 Complex Metabolism)
The biotransformation of isosafrole is significantly mediated by the cytochrome P450 (CYP450) enzyme system. This metabolic process primarily involves the enzymatic oxidation of the molecule's side chain. Research has shown that compounds like isosafrole and safrole interact with and are metabolized by CYP450 enzymes. The initial and critical step in the bioactivation of the related compound safrole is an oxidation reaction at the benzylic position of the allyl side chain, catalyzed by cytochrome P450. This reaction results in the formation of a hydroxylated metabolite, 1′-hydroxy safrole. Isosafrole itself is known to be an inducer of the cytochrome P-450 enzyme system.
Formation of Reactive Intermediates and DNA Adducts (e.g., N²-SF-dG)
Following the initial CYP450-mediated oxidation, the resulting metabolite undergoes further transformation to form reactive intermediates. The 1′-hydroxy metabolite is converted into a sulfonic acid ester by the action of the sulfotransferase enzyme. This ester is unstable and proceeds to form a highly reactive electrophilic intermediate, identified as trans-isosafrole.
This reactive intermediate can covalently bind to genomic DNA, forming DNA adducts. Specifically, it reacts with nucleobases to form adducts such as N²-trans-isosafrole-dG (N²-SF-dG) and N⁶-trans-isosafrole-dA (N⁶-SF-dA). researchgate.net The formation of these DNA adducts, particularly the N²-SF-dG adduct which is a modification of 2'-deoxyguanosine, represents a significant molecular event in toxicological studies. researchgate.net Research indicates that the N²-SF-dG adduct can be bypassed by certain human translesion synthesis (TLS) polymerases, which may have implications for its biological consequences. researchgate.net
Induction of Hepatic Cytochrome P-450 Isoenzymes (e.g., CYP1A2) in Rodent Models
This compound has been identified as a significant inducer of hepatic cytochrome P-450 (CYP) isoenzymes in rodent models. Research has particularly focused on its effects on the CYP1A subfamily, which is crucial for the metabolism of a wide array of xenobiotics, including dietary and environmental carcinogens.
In a study involving male Sprague-Dawley rats, administration of isosafrole at a dose of 75 mg/kg resulted in the induction of both CYP1A1 and CYP1A2. nih.gov The investigation measured the hepatic expression of CYP1A1 and CYP1A2 messenger RNA (mRNA), their corresponding apoproteins, and the associated monooxygenase activities. nih.gov Specifically, the activity of ethoxyresorufin O-deethylase (EROD), a marker for CYP1A1, and methoxyresorufin O-demethylase (MROD), a marker for CYP1A2, were assessed. nih.gov
The dietary protein source has also been shown to influence the degree of CYP1A induction by isosafrole in rats. In the aforementioned study, the induction of CYP1A1 apoprotein, mRNA, and EROD activity was significantly greater in rats fed a soy-based diet compared to those on casein- or whey-based diets. nih.gov Similarly, the induction of CYP1A2 apoprotein, mRNA, and MROD activity was observed only in the soy-fed group after treatment with isosafrole. nih.gov These findings suggest a complex interaction between dietary components and the inductive effects of this compound.
Table 1: Effect of Isosafrole on Hepatic CYP1A Enzymes in Rats Fed Different Diets
| Parameter | Diet | Isosafrole Treatment Effect | Citation |
| CYP1A1 Activity (EROD) | Soy-fed | Elevated to a greater degree than casein- or whey-fed | nih.gov |
| CYP1A1 Apoprotein | Soy-fed | Elevated to a greater degree than casein- or whey-fed | nih.gov |
| CYP1A1 mRNA | Soy-fed | Elevated to a greater degree than casein- or whey-fed | nih.gov |
| CYP1A2 Activity (MROD) | Soy-fed | Induction observed | nih.gov |
| CYP1A2 Apoprotein | Soy-fed | Induction observed | nih.gov |
| CYP1A2 mRNA | Soy-fed | Induction observed | nih.gov |
| CYP1A2 Activity (MROD) | Casein-fed | No significant induction | nih.gov |
| CYP1A2 Activity (MROD) | Whey-fed | No significant induction | nih.gov |
Computational Chemistry and Molecular Modeling of Alpha Isosafrole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of alpha-isosafrole.
Density Functional Theory (KS-DFT) has become a primary method in computational chemistry due to its favorable balance of accuracy and computational cost. psicode.org It is used to solve the Schrödinger equation for a system of interacting electrons, providing information about the electronic structure and energy. researchgate.net The theory's application involves various approximations for the exchange-correlation functional, with Generalized Gradient Approximation (GGA) functionals being a popular choice. psicode.org
For molecules like isosafrole, DFT calculations are employed to optimize the molecular geometry and predict reactivity. researchgate.net A common computational approach involves using the B3LYP functional with a 6-311++G(d,p) basis set to calculate geometric parameters and electronic properties. researchgate.netscielo.br These calculations help identify reactive sites on the molecule by analyzing the distribution of electron density. researchgate.net The insights gained from DFT support experimental findings and provide detailed information on reactivity parameters. nih.gov
| Computational Method | Purpose | Common Functional/Basis Set |
| Density Functional Theory (DFT) | Optimization of molecular geometry, prediction of electronic properties and reactivity. | B3LYP/6-311++G(d,p) researchgate.netscielo.br |
| Gaussian 09 | Software package used for performing DFT calculations. scielo.br | N/A |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. ossila.com The interaction between the HOMO of one molecule and the LUMO of another is a primary factor governing chemical reactions. wikipedia.orgmasterorganicchemistry.com
The energy gap between the HOMO and LUMO is a crucial parameter for predicting a molecule's stability and reactivity. researchgate.netbiointerfaceresearch.com A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates higher reactivity. biointerfaceresearch.com For isosafrole, the HOMO-LUMO energy has been calculated using DFT with the B3LYP/6-311++G(d,p) basis set to assess its electronic properties and reaction tendencies. researchgate.net
| Parameter | Significance | Relevance to this compound |
| HOMO Energy | Represents the energy of the highest-energy electrons; relates to electron-donating ability. ossila.com | Used to predict nucleophilic character and sites of oxidation. researchgate.net |
| LUMO Energy | Represents the energy of the lowest-energy empty orbital; relates to electron-accepting ability. ossila.com | Used to predict electrophilic character and sites of reduction. researchgate.net |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.netbiointerfaceresearch.com | A key descriptor calculated via DFT to understand the molecule's kinetic stability. researchgate.net |
Computational methods can accurately predict spectroscopic properties, which can then be compared with experimental data for structural validation. researchgate.net
Vibrational Frequencies: DFT calculations are used to compute the harmonic vibrational frequencies of molecules. scielo.br For isosafrole, theoretical vibrational wavenumbers have been calculated using the B3LYP/6-311++G(d,p) level of theory and compared with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. researchgate.net This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.net
Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts are a cornerstone of structural elucidation. mst.edulibretexts.org The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational technique to calculate NMR shielding tensors. researchgate.netscielo.br These calculated values are then used to predict ¹H and ¹³C NMR chemical shifts, often referenced against a standard like tetramethylsilane (B1202638) (TMS). researchgate.netlibretexts.org For isosafrole, ¹H and ¹³C NMR chemical shifts have been calculated with the GIAO method and show good correlation with experimental data. researchgate.net
| Spectroscopic Property | Computational Method | Basis Set/Level of Theory | Finding for Isosafrole/Related Compounds |
| Vibrational Frequencies | DFT scielo.br | B3LYP/6-311++G(d,p) researchgate.net | Calculated wavenumbers correspond well with experimental FT-IR and FT-Raman spectra. researchgate.net |
| NMR Chemical Shifts | GIAO (Gauge-Independent Atomic Orbital) researchgate.netscielo.br | B3LYP/6-311++G(d,p) researchgate.netscielo.br | Calculated ¹H and ¹³C chemical shifts are in agreement with recorded experimental spectra. researchgate.net |
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. unicamp.brtaltech.ee For flexible molecules like this compound, which has rotatable bonds, identifying the most stable conformers corresponding to minima on the potential energy surface is crucial. unicamp.brresearchgate.net Computational methods, ranging from DFT to coupled-cluster (CC) theory, are used to calculate the structures and relative energies of different conformers. researchgate.net For the related molecule safrole, studies have shown that dispersion interactions and anharmonic effects are important for accurately predicting conformational energies and infrared spectra. researchgate.net This analysis helps to understand how the molecule exists and behaves in different environments. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior that complements the static picture from quantum calculations. mdpi.com
Molecular dynamics simulations are particularly valuable for studying how a small molecule like this compound might interact with a protein. nih.gov Cytochrome P450 (CYP) enzymes are a major family of proteins involved in the metabolism of various compounds. mdpi.comnih.gov In silico workflows often combine molecular docking, which predicts the preferred binding orientation of a ligand to a protein, with MD simulations to refine the interaction and assess its stability over time. nih.govwur.nl
For the related compound safrole, MD simulations have been used to investigate its interaction with various human and animal cytochrome P450 homologs, such as CYP1A2 and CYP2A6. nih.govwur.nl These simulations track the trajectory of the ligand within the enzyme's active site and measure key parameters, like the distance between a reactive atom on the ligand and the heme iron of the CYP enzyme. wur.nlresearchgate.net This information is critical for estimating the likelihood of a metabolic reaction, such as hydroxylation, occurring. nih.govwur.nl Such computational studies provide a mechanistic basis for understanding potential species-specific differences in metabolism. nih.gov
| Simulation Technique | Target Protein Family | Key Metric Analyzed | Purpose |
| Molecular Docking | Cytochrome P450 (CYP) nih.gov | Binding pose and score | To predict the initial binding orientation of the ligand in the protein's active site. wur.nl |
| Molecular Dynamics (MD) | Cytochrome P450 (CYP) wur.nl | Interatomic distance between ligand and heme iron; trajectory analysis. wur.nlresearchgate.net | To investigate the stability of the protein-ligand complex and the likelihood of a metabolic reaction. nih.govwur.nl |
Simulation of DNA-Adduct Bypass Mechanisms
The formation of DNA adducts by reactive metabolites of compounds like safrole, a precursor to isosafrole, is a critical event in chemical carcinogenesis. Molecular dynamics (MD) simulations are powerful tools to investigate the structural consequences of these adducts and how they are processed by the cellular DNA repair and replication machinery.
Recent research has focused on the N2-(trans-isosafrol-3'-yl)-2'-deoxyguanosine (S-3'-N2-dG) DNA adduct, which is derived from safrole. nih.gov MD simulations have revealed that the formation of this adduct induces only subtle changes in the DNA's structure. nih.gov This limited distortion is thought to be a key reason for the inefficient activation of the Nucleotide Excision Repair (NER) pathway, a major DNA repair mechanism. nih.gov The inefficiency of NER in repairing these adducts can lead to their persistence and potential accumulation, particularly with continuous exposure. nih.gov
Further studies have explored the role of specialized translesion synthesis (TLS) DNA polymerases, such as human polymerases κ and η, in bypassing such adducts. researchgate.net Computational modeling, including molecular dynamics simulations, helps to elucidate the structural basis for how these polymerases accommodate and replicate past the damaged DNA. researchgate.net These simulations can model the pre-insertion, insertion, and post-insertion steps of the bypass mechanism, revealing how the adduct reorients within the polymerase's active site to allow for nucleotide insertion. researchgate.net
Conformational Behavior in Diverse Chemical Environments
The three-dimensional shape, or conformation, of a molecule is crucial to its biological activity. Computational methods are widely used to predict the stable conformers of a molecule and how their populations might change in different environments, such as various solvents. mdpi.comsoton.ac.uk
For molecules like this compound, conformational analysis typically begins with a broad search to identify all possible low-energy structures. mdpi.com This is often followed by optimization calculations at higher levels of theory, such as Density Functional Theory (DFT), to refine the geometries and energies of the most stable conformers. mdpi.com The use of continuum solvation models, like the CPCM model, allows for the simulation of the molecule's behavior in different solvents, such as chloroform (B151607) or acetone. mdpi.combaselius.ac.in
Studies on related flexible molecules have shown that solvent polarity can significantly influence the conformational equilibrium. soton.ac.uk For instance, the relative stability of different conformers can change with increasing solvent polarity, which can stabilize conformers with larger dipole moments. soton.ac.uk For this compound, computational studies can predict how the orientation of the propenyl group relative to the benzodioxole ring might vary in different chemical environments, which could in turn affect its interaction with biological targets. researchgate.net
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. researchgate.net
Molecular docking simulations are instrumental in predicting how a small molecule like this compound might interact with a biological target at the atomic level. researchgate.netarabjchem.org These studies can provide detailed information about the binding mode, including key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. wur.nl The output of a docking study is typically a "docking score," which estimates the binding affinity, and a predicted binding pose of the ligand within the receptor's active site. wur.nl
For example, docking studies have been used to investigate the interaction of safrole and related compounds with various enzymes, including cytochrome P450 (CYP) isozymes that are involved in its metabolism. nih.govwur.nl Such studies can help explain the substrate specificity of different CYP enzymes. nih.govwur.nl For instance, docking simulations can reveal why a particular compound fits well into the active site of one enzyme but not another, based on the size, shape, and chemical complementarity of the binding pocket. wur.nl
The binding affinity, often expressed as binding energy (e.g., in kcal/mol), is a crucial parameter derived from docking studies that helps to rank potential ligands for a given target. github.comnih.gov A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity. github.com This information is critical in the early stages of drug discovery for identifying promising lead compounds. bmglabtech.combiorxiv.org
Table 2: Representative Data from a Hypothetical Molecular Docking Study This table illustrates the type of data generated from molecular docking studies and is for informational purposes only.
| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Cytochrome P450 2A6 | This compound | -7.2 | PHE118, LEU240, ILE300 |
| Lactate (B86563) Dehydrogenase A | This compound | -6.8 | ARG109, THR246, ILE250 |
Environmental Fate and Degradation Mechanisms of Alpha Isosafrole
Abiotic Degradation Pathways
Abiotic degradation involves non-biological processes that break down chemical compounds. For alpha-isosafrole, key abiotic pathways include atmospheric reactions with photochemically produced radicals and ozone.
In the atmosphere, this compound is expected to exist primarily in the vapor phase. nih.gov Its degradation is significantly influenced by reactions with photochemically-produced hydroxyl radicals (•OH). nih.gov Hydroxyl radicals are highly reactive species, often referred to as the "detergent of the atmosphere," and play a crucial role in oxidizing a wide range of organic compounds. harvard.eduwikipedia.org The formation of these radicals is dependent on solar radiation. harvard.edu
The rate constant for the vapor-phase reaction of cis-isosafrole (this compound) with hydroxyl radicals is estimated to be 7.6 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This reaction leads to an estimated atmospheric half-life of about 5 hours. nih.gov This relatively short half-life suggests that photodegradation by hydroxyl radicals is a significant removal mechanism for this compound in the atmosphere.
Table 1: Estimated Atmospheric Degradation of this compound by Hydroxyl Radicals
| Parameter | Value | Reference |
| Isomer | cis-Isosafrole (this compound) | nih.gov |
| Reaction Rate Constant | 7.6 x 10⁻¹¹ cm³/molecule-sec | nih.gov |
| Estimated Atmospheric Half-life | ~5 hours | nih.gov |
This table summarizes the estimated kinetic data for the atmospheric reaction of this compound with hydroxyl radicals.
Another important atmospheric degradation pathway for this compound is its reaction with ozone (O₃). nih.gov This reaction is particularly relevant for compounds containing carbon-carbon double bonds, such as the propenyl group in this compound.
The estimated rate constant for the vapor-phase reaction of cis-isosafrole with ozone is 6.8 x 10⁻¹⁷ cm³/molecule-sec. nih.gov This reaction is estimated to result in an atmospheric half-life of approximately 4 hours. nih.gov The reaction with ozone, similar to photodegradation by hydroxyl radicals, contributes significantly to the atmospheric removal of this compound. nih.gov
Table 2: Estimated Atmospheric Degradation of this compound by Ozone
| Parameter | Value | Reference |
| Isomer | cis-Isosafrole (this compound) | nih.gov |
| Reaction Rate Constant | 6.8 x 10⁻¹⁷ cm³/molecule-sec | nih.gov |
| Estimated Atmospheric Half-life | ~4 hours | nih.gov |
This table presents the estimated kinetic data for the atmospheric reaction of this compound with ozone.
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound against hydrolysis is an important factor in its persistence in aquatic environments. d-nb.info this compound lacks functional groups that are readily hydrolyzed under typical environmental conditions (pH 5 to 9). nih.goveuropa.eu Therefore, hydrolysis is not expected to be a significant environmental fate process for this compound. nih.gov Studies on similar compounds have shown that in the absence of hydrolyzable functional groups, the half-life due to hydrolysis can be greater than one year. d-nb.info
Biotic Degradation Pathways
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of many organic pollutants from soil and water.
Information regarding the specific microbial transformation of this compound in aquatic systems is limited. nih.gov However, the general principles of microbial degradation of aromatic hydrocarbons suggest that microorganisms can potentially metabolize such compounds. frontiersin.orgdtic.mil The process often involves oxidation of the molecule, which can be initiated by various enzymatic systems. scielo.br The potential for bioconcentration in aquatic organisms is considered moderate, based on an estimated Bioconcentration Factor (BCF) of 80. nih.gov If released into water, this compound is expected to adsorb to suspended solids and sediment. nih.gov
Specific data on the biodegradation of this compound in soil were not available. nih.gov However, based on an estimated Koc value of 210, isosafrole is expected to have moderate mobility in soil. nih.gov The biodegradation of organic compounds in soil is a complex process influenced by factors such as soil type, microbial population, temperature, and moisture content. researchgate.netnih.gov Volatilization from moist soil surfaces is anticipated to be an important fate process for this compound. nih.gov
Environmental Mobility and Partitioning
The movement and distribution of this compound in the environment are governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and sediment.
Volatilization from Environmental Matrices
Volatilization is a significant process in the environmental fate of this compound, particularly from water and moist soil surfaces. This is primarily due to its estimated Henry's Law constant of 0.036 atm-cu m/mole. nih.gov This value suggests that this compound will rapidly volatilize from water surfaces. nih.gov
Based on this Henry's Law constant, the estimated volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is approximately 4 hours. nih.gov The volatilization half-life from a model lake is estimated to be significantly longer. nih.gov
With an estimated vapor pressure of 0.023 mm Hg at 25°C, this compound is expected to exist predominantly as a vapor in the atmosphere. nih.gov This further supports the importance of volatilization as a key environmental transport pathway.
Table 1: Estimated Volatilization and Physicochemical Properties of Isosafrole
| Property | Value | Source |
|---|---|---|
| Henry's Law Constant | 0.036 atm-cu m/mole | nih.gov |
| Volatilization Half-Life (Model River) | ~4 hours | nih.gov |
| Vapor Pressure (25°C) | 0.023 mm Hg | nih.gov |
Adsorption and Desorption to Soil and Sediment Components
The mobility of this compound in soil is influenced by its tendency to adsorb to soil particles. The soil adsorption coefficient (Koc) is a key parameter used to predict this behavior. chemsafetypro.com An estimated Koc value for isosafrole is 210, which suggests it has moderate mobility in soil. nih.gov Another estimation provides a Koc of 207.2 L/kg. thegoodscentscompany.com
Adsorption and desorption processes are complex and depend on various factors, including the organic matter content of the soil, clay mineralogy, and pH. psu.eduecfr.govd-nb.infodes.qld.gov.au The organic carbon content is a primary determinant of adsorption for non-ionic organic compounds like isosafrole. chemsafetypro.com Chemicals with high Koc values are strongly adsorbed to soil and are less likely to leach into groundwater. chemsafetypro.com
Table 2: Estimated Soil Adsorption Properties of Isosafrole
| Property | Value | Method | Source |
|---|---|---|---|
| Soil Adsorption Coefficient (Koc) | 210 | Structure Estimation | nih.gov |
| Soil Adsorption Coefficient (Koc) | 207.2 L/kg | MCI Method | thegoodscentscompany.com |
This table presents estimated values from modeling and may not reflect the full range of values in diverse environmental conditions.
Q & A
Q. What are the optimal synthetic routes for alpha-Isosafrole, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via isomerization of safrole or through catalytic methods. Key factors include temperature, catalyst selection (e.g., acidic or metallic catalysts), and reaction time. For instance, isomerization under controlled acidic conditions (e.g., H₂SO₄) at 100–120°C can yield >80% purity, but side products like beta-Isosafrole may form, requiring chromatographic separation . Researchers should validate purity using HPLC or GC-MS and report batch-specific conditions to ensure reproducibility .
Q. What analytical techniques are recommended for characterizing this compound in forensic and research settings?
High-performance liquid chromatography (HPLC) with UV detection and gas chromatography-mass spectrometry (GC-MS) are standard for quantifying this compound and distinguishing it from structural analogs like beta-Isosafrole. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. Batch-specific certificates of analysis should include retention times, spectral data, and impurity profiles .
Q. How should researchers handle and store this compound to ensure stability and prevent degradation?
Store this compound in airtight, light-resistant containers at –20°C to minimize oxidation. Pre-purge storage vials with inert gases (e.g., nitrogen) to limit atmospheric interaction. Regular stability testing under varying conditions (e.g., humidity, temperature) is advised to establish shelf-life parameters .
Advanced Research Questions
Q. How can conflicting data on this compound’s reactivity in synthesis pathways be resolved?
Discrepancies in reported yields or side products often arise from unaccounted variables like trace moisture in catalysts or batch-to-batch solvent purity. Researchers should conduct controlled replicate studies, document environmental conditions (e.g., humidity), and use statistical tools (e.g., ANOVA) to identify confounding factors. Cross-referencing with raw data from prior studies via systematic reviews can clarify inconsistencies .
Q. What strategies are effective for designing hypothesis-driven experiments using this compound as a precursor?
Formulate hypotheses based on mechanistic insights (e.g., electrophilic substitution tendencies of this compound’s methoxy groups). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to scope objectives. For example: “Does substituting the methoxy group with halogens enhance this compound’s utility in synthesizing novel MDMA analogs?” Pair computational modeling (DFT) with wet-lab validation to reduce trial-and-error approaches .
Q. How can researchers address ethical and reproducibility challenges when publishing this compound-related findings?
Adhere to PRISMA guidelines for reporting methodologies, including raw data deposition in repositories like Zenodo. Disclose all modifications to synthetic protocols and analytical parameters (e.g., column temperature gradients in GC-MS). Use plagiarism-detection software to ensure originality and cite primary sources for compound characterization .
Q. What role does this compound play in interdisciplinary research, such as neuropharmacology or environmental toxicology?
In neuropharmacology, this compound’s metabolites (e.g., 3,4-MDMA precursors) are studied for receptor-binding affinities using radioligand assays. In environmental studies, its degradation pathways in soil/water systems are analyzed via LC-QTOF-MS to assess ecotoxicological impacts. Collaborative teams should integrate domain-specific protocols (e.g., OECD guidelines for toxicity testing) .
Methodological Guidance
Q. How should literature reviews on this compound balance comprehensiveness with relevance?
Conduct scoping reviews to map key themes (e.g., synthetic routes, analytical methods) before systematic reviews. Use databases like PubMed and SciFinder with keywords “this compound AND synthesis” or “this compound AND forensic analysis.” Exclude non-peer-reviewed sources (e.g., patents, commercial websites) to maintain rigor .
Q. What statistical approaches are suitable for analyzing this compound’s structure-activity relationships (SAR)?
Multivariate analysis (e.g., PCA or PLS regression) can correlate structural descriptors (e.g., logP, dipole moment) with biological activity. Pair with in silico tools like molecular docking to predict binding modes. Validate models using holdout datasets or cross-validation to avoid overfitting .
Q. How can researchers ensure data integrity when archiving this compound-related experiments?
Use FAIR principles (Findable, Accessible, Interoperable, Reusable): store raw spectra, chromatograms, and synthetic protocols in indexed repositories (e.g., ChemRxiv). Assign digital object identifiers (DOIs) and metadata tags (e.g., CAS number 120-58-1) for traceability. Regularly audit datasets for compliance with institutional policies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
